molecular formula C18H20O3 B071509 Ethyl 6-(2-naphthyl)-6-oxohexanoate CAS No. 183966-16-7

Ethyl 6-(2-naphthyl)-6-oxohexanoate

Cat. No.: B071509
CAS No.: 183966-16-7
M. Wt: 284.3 g/mol
InChI Key: HPJCFXYKFWZSMT-UHFFFAOYSA-N
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Description

Ethyl 6-(2-naphthyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthyl group attached to a hexanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2-naphthyl)-6-oxohexanoate typically involves the esterification of 6-(2-naphthyl)-6-oxohexanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-naphthyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 6-(2-naphthyl)-6-oxohexanoic acid.

    Reduction: Ethyl 6-(2-naphthyl)-6-hydroxyhexanoate.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(2-naphthyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(2-naphthyl)-6-oxohexanoate involves its interaction with specific molecular targets. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-(1-naphthyl)-6-oxohexanoate: Similar structure but with the naphthyl group in a different position.

    Methyl 6-(2-naphthyl)-6-oxohexanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 6-(2-phenyl)-6-oxohexanoate: Similar structure but with a phenyl group instead of a naphthyl group.

Uniqueness

This compound is unique due to the specific positioning of the naphthyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 6-naphthalen-2-yl-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-2-21-18(20)10-6-5-9-17(19)16-12-11-14-7-3-4-8-15(14)13-16/h3-4,7-8,11-13H,2,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJCFXYKFWZSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597056
Record name Ethyl 6-(naphthalen-2-yl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183966-16-7
Record name Ethyl 6-(naphthalen-2-yl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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